

Spectroscopic Data for Ethyl 4-formylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-formylbenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 4-formylbenzoate** ($C_{10}H_{10}O_3$), a valuable building block in organic synthesis. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and interpreted for ease of use in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed 1H and ^{13}C NMR data for **Ethyl 4-formylbenzoate**.

1H NMR Spectral Data

The 1H NMR spectrum of **Ethyl 4-formylbenzoate** provides information about the different types of protons and their immediate chemical environment.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.10	Singlet	1H	-	Aldehydic proton (-CHO)
8.15	Doublet	2H	8.4	Aromatic protons (ortho to -CHO)
7.95	Doublet	2H	8.4	Aromatic protons (ortho to - COOEt)
4.41	Quartet	2H	7.1	Methylene protons (- OCH ₂ CH ₃)
1.42	Triplet	3H	7.1	Methyl protons (- OCH ₂ CH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
191.9	Aldehydic Carbonyl Carbon (-CHO)
165.5	Ester Carbonyl Carbon (-COOEt)
139.1	Aromatic Carbon (C-CHO)
135.2	Aromatic Carbon (C-COOEt)
130.2	Aromatic Carbons (CH, ortho to -COOEt)
129.8	Aromatic Carbons (CH, ortho to -CHO)
61.6	Methylene Carbon (-OCH ₂ CH ₃)
14.3	Methyl Carbon (-OCH ₂ CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980, ~2900	Medium	Aliphatic C-H stretch
~1720	Strong	C=O stretch (Ester carbonyl)
~1700	Strong	C=O stretch (Aldehyde carbonyl)
~1600, ~1480	Medium-Weak	Aromatic C=C stretch
~1270, ~1100	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **Ethyl 4-formylbenzoate**, the molecular weight is 178.18 g/mol .[\[1\]](#)

m/z	Relative Intensity	Possible Fragment Ion
178	Moderate	$[M]^+$ (Molecular ion)
150	High	$[M - C_2H_4]^+$
149	High	$[M - C_2H_5]^+$
133	High	$[M - OC_2H_5]^+$
105	Moderate	$[C_7H_5O]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **Ethyl 4-formylbenzoate** in a suitable deuterated solvent (e.g., 0.7 mL of $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition (1H NMR):

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used to acquire the spectrum.
- Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

Data Acquisition (^{13}C NMR):

- A proton-decoupled pulse sequence is typically used to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Ethyl 4-formylbenzoate** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

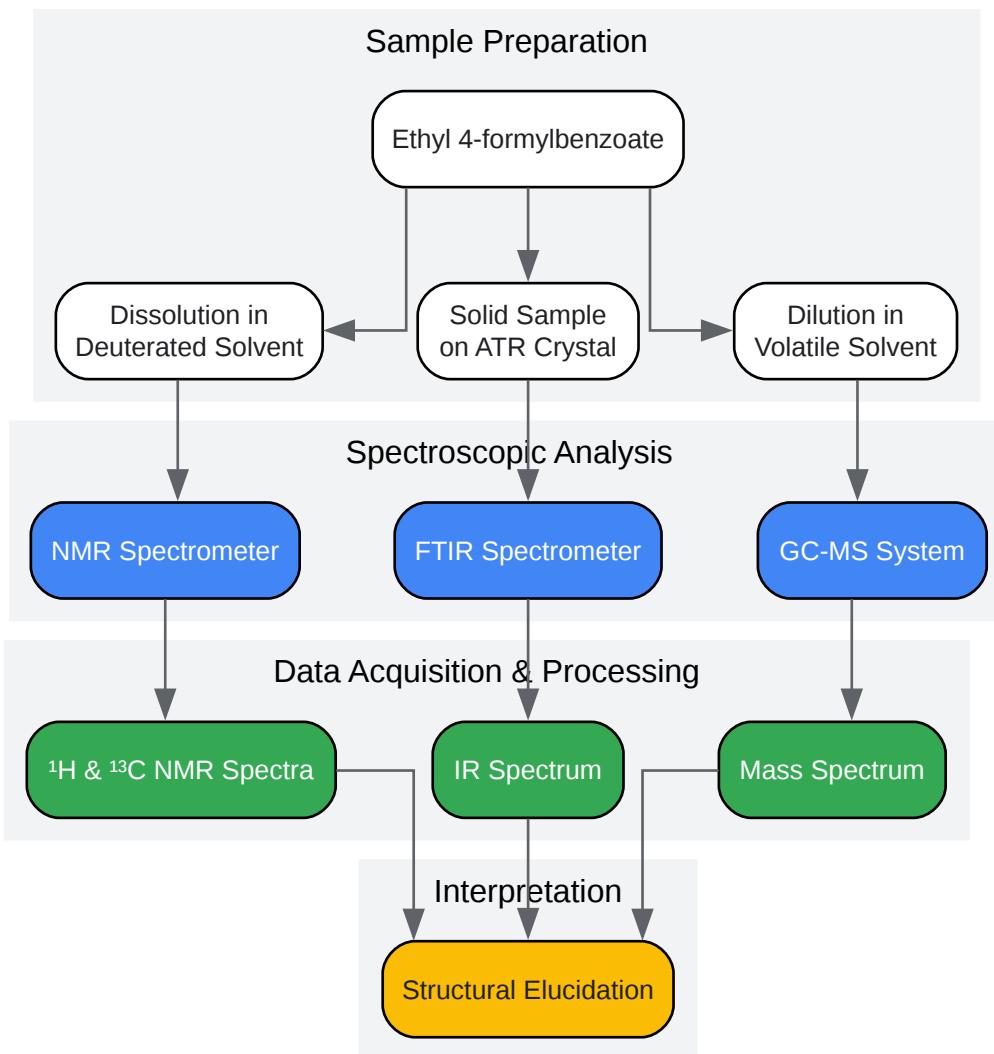
- Sample Preparation: Prepare a dilute solution of **Ethyl 4-formylbenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation:
 - Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The column temperature is programmed to ramp up to ensure separation of components.
- MS Analysis (Electron Ionization - EI):
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **Ethyl 4-formylbenzoate**.

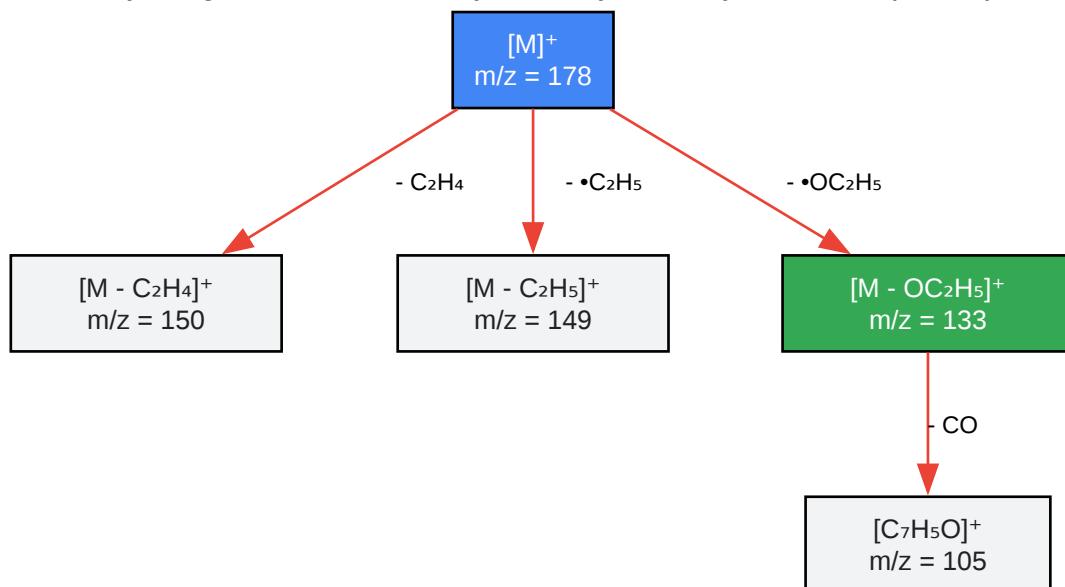
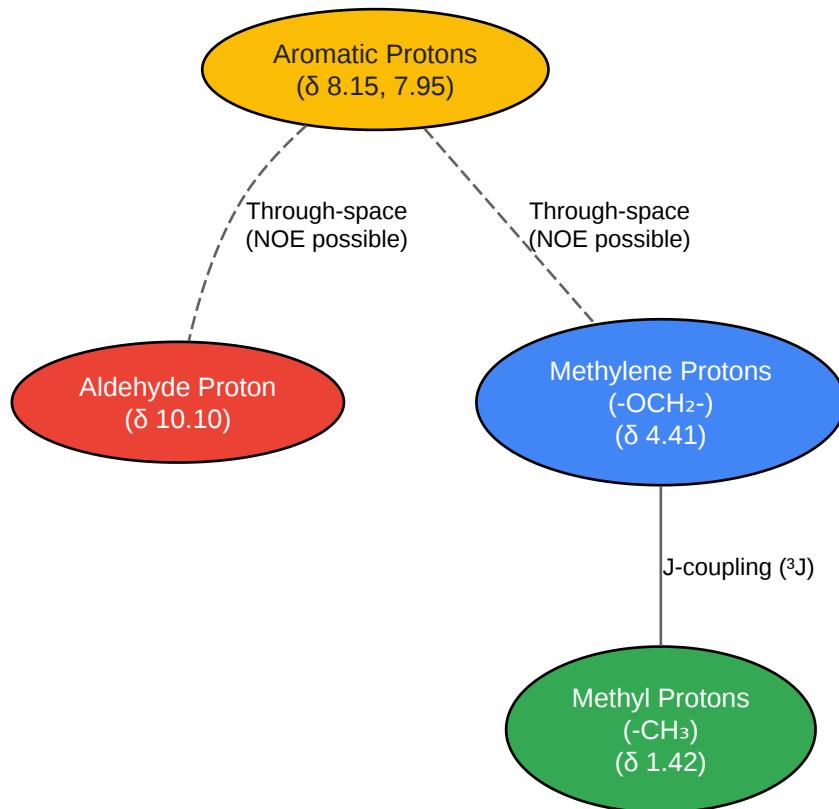
General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

Key Fragmentation Pathways of Ethyl 4-formylbenzoate (EI-MS)

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References

- 1. Ethyl 4-formylbenzoate | C₁₀H₁₀O₃ | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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